molecular formula C12H10F2N2O5S B2849494 (2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869071-23-8

(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No. B2849494
CAS RN: 869071-23-8
M. Wt: 332.28
InChI Key: YILVNGCAYKHIFG-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” often belong to a class of organic compounds known as aromatic heterocyclic compounds. These are compounds containing an aromatic ring where a carbon atom is replaced by a heteroatom .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, which are stable due to resonance, and heteroatoms which can introduce various functional groups into the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” are not available, similar compounds often undergo reactions like nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of fluorine atoms can affect the compound’s reactivity and stability .

Scientific Research Applications

Synthetic Methodologies

Novel Synthesis Techniques : Research has led to the development of new methods for synthesizing uracil derivatives and other complex molecules. For instance, polyfluoro-1,1-dihydroalkyl benzyl sulfones have been reacted with sodium cyanate to yield uracil derivatives, showcasing the utility of related chemical frameworks in synthesizing biologically relevant compounds (Timoshenko et al., 2002).

Three-Component Synthesis : An efficient synthetic method for producing derivatives bearing the biologically active sulfonamide moiety has been described, involving a three-component reaction that results in 1,8-dioxo-decahydroacridines derivatives. This method highlights the versatile applications of similar chemical entities in creating compounds with potential biological activities (Li et al., 2014).

Material Science Applications

Polyimide Ionomers : A novel sulfonated polyimide copolymer containing pendant perfluorosulfonic acid groups has been synthesized, demonstrating the material's suitability for applications such as fuel cells due to its proton conductivity and thermal stability (Saito et al., 2011).

Optical Waveguide Devices : Sul-containing fluorinated polyimides have been synthesized for use in optical waveguide devices, showcasing the potential of related chemicals in the development of materials with high optical transparency and low absorption at crucial wavelengths (Jiang et al., 2008).

Pharmaceutical Chemistry

Bioactivity and Drug Design : Compounds containing sulfonamide and pyrazoline pharmacophores, similar in structural complexity to the query compound, have shown significant inhibitory activity against enzymes like acetylcholinesterase and human carbonic anhydrase. These findings support the role of chemically complex sulfonates in the design of multi-target agents for therapeutic applications (Yamali et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by binding to specific receptors in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on a compound like “(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” could involve exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

(2,4-difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILVNGCAYKHIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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